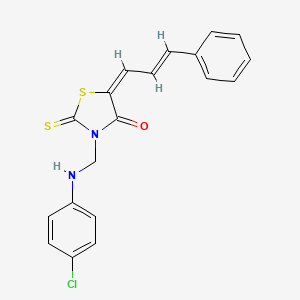![molecular formula C29H31N3O9 B12741104 1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid CAS No. 118989-87-0](/img/structure/B12741104.png)
1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The presence of these functional groups contributes to the compound’s diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzazepine core: This step typically involves the cyclization of a suitable precursor, such as a substituted benzylamine, under acidic or basic conditions.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative is reacted with an appropriate electrophile.
Coupling with (E)-but-2-enedioic acid: The final step involves the coupling of the benzazepine-piperazine intermediate with (E)-but-2-enedioic acid, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the compound, yielding smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid can be compared with other similar compounds, such as:
Olanzapine: A thienobenzodiazepine derivative used as an antipsychotic agent.
Quetiapine: A dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder.
Aurora kinase inhibitors: Compounds that inhibit Aurora A kinase and VEGF receptor kinases, used in cancer therapy.
The uniqueness of 1-benzobbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid lies in its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
118989-87-0 |
|---|---|
Molecular Formula |
C29H31N3O9 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H23N3O.2C4H4O4/c1-22-12-14-23(15-13-22)16-21(25)24-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)24;2*5-3(6)1-2-4(7)8/h2-11H,12-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
MTYJIIFMSSUMKW-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



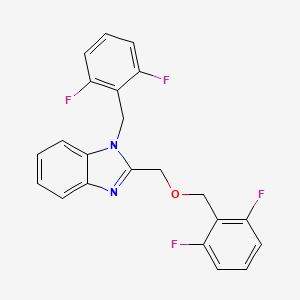
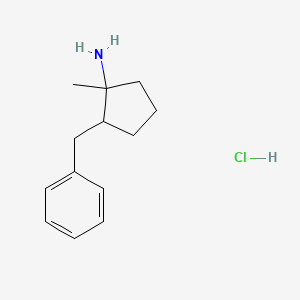


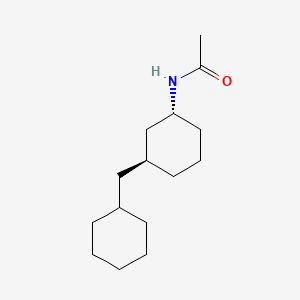
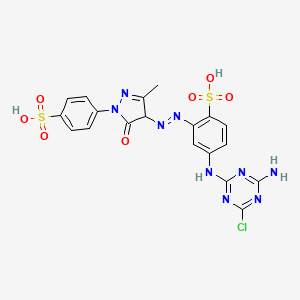
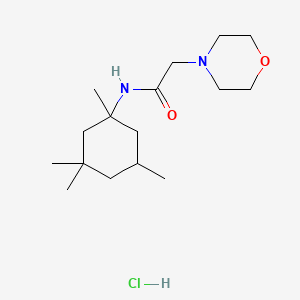
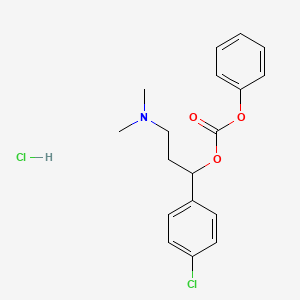

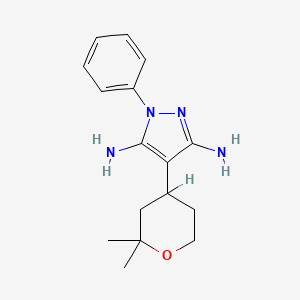
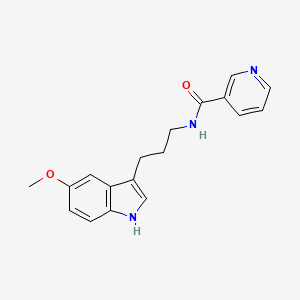
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
